Methylhydroxygliclazide Methylhydroxygliclazide Methylhydroxygliclazide belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. Methylhydroxygliclazide is considered to be a practically insoluble (in water) and relatively neutral molecule. Methylhydroxygliclazide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Brand Name: Vulcanchem
CAS No.: 87368-00-1
VCID: VC21346697
InChI: InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)
SMILES: C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.4 g/mol

Methylhydroxygliclazide

CAS No.: 87368-00-1

Cat. No.: VC21346697

Molecular Formula: C15H21N3O4S

Molecular Weight: 339.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Methylhydroxygliclazide - 87368-00-1

CAS No. 87368-00-1
Molecular Formula C15H21N3O4S
Molecular Weight 339.4 g/mol
IUPAC Name 1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea
Standard InChI InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)
Standard InChI Key IHCHVBQHVIUSTM-UHFFFAOYSA-N
SMILES C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO
Canonical SMILES C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO

Methylhydroxygliclazide is a known human metabolite of gliclazide, a sulfonylurea used in the treatment of type 2 diabetes mellitus. Gliclazide, marketed under brand names like Diamicron, works by stimulating the release of insulin from the pancreas, thereby lowering blood glucose levels . Methylhydroxygliclazide, with a molecular formula of C15H21N3O4S and a molecular weight of 339.4 g/mol, is identified as a sulfonamide derivative .

Pharmacokinetics and Metabolism

Gliclazide, the parent compound of methylhydroxygliclazide, is metabolized primarily in the liver. The metabolism involves the cytochrome P450 enzyme system, particularly CYP2C19, which can significantly affect the pharmacokinetics of gliclazide and its metabolites . Genetic polymorphisms in CYP2C19 can lead to variations in the metabolism rate, impacting the plasma concentrations and half-life of gliclazide and potentially its metabolites like methylhydroxygliclazide .

Data Tables

Given the limited specific data available on methylhydroxygliclazide, the following table summarizes general information about gliclazide, which can provide context for understanding its metabolites:

ParameterDescription
Chemical StructureSulfonylurea with a sulfonamide group
Mechanism of ActionStimulates insulin release from pancreatic β cells
MetabolismPrimarily hepatic, involving CYP2C19
Pharmacokinetic VariabilityAffected by genetic polymorphisms in CYP2C19

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator